2-Fluoro-3-methyl-pyridine-5-carboxylic acid

描述

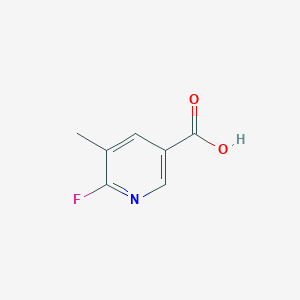

2-Fluoro-3-methyl-pyridine-5-carboxylic acid is a fluorinated pyridine derivative characterized by a carboxylic acid group at position 5, a fluorine atom at position 2, and a methyl group at position 3 on the pyridine ring. This substitution pattern confers unique electronic and steric properties, making it a compound of interest in medicinal chemistry and materials science.

属性

IUPAC Name |

6-fluoro-5-methylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO2/c1-4-2-5(7(10)11)3-9-6(4)8/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGZDYHOLKCERQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40585967 | |

| Record name | 6-Fluoro-5-methylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885267-35-6 | |

| Record name | 6-Fluoro-5-methylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-fluoro-5-methylpyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Halogenation and Nitration of Pyridine Precursors

Reduction of Nitro to Amino Group

Fluorination via Diazotization (Blaz-Schiemann Reaction)

- The amino group is converted to a fluoro substituent by diazotization with sodium nitrite in anhydrous hydrogen fluoride at low temperature (-78 °C), followed by warming to 30–70 °C. This step yields 2-bromo-5-fluoro-6-picoline with yields around 86.8%.

Alternative Synthetic Routes and Process Optimization

Synthesis of 3-Methylpyridine Core

- The 3-methylpyridine core, essential for the target compound, can be synthesized from formaldehyde, paracetaldehyde, ammonia, and acetic acid under high temperature (260–300 °C) and pressure (30–130 bar) conditions. This process achieves high selectivity and space/time yield for 3-methylpyridine, which can then be functionalized further.

Fluorination Using Selectfluor and Related Reagents

- Fluorination of dihydropyridines or pyridine derivatives can be achieved using electrophilic fluorinating agents such as Selectfluor under mild conditions (0 °C, dry acetonitrile). This method allows for the introduction of fluorine at specific positions with control over stereochemistry.

Summary Table of Key Preparation Steps

Research Findings and Notes

The Blaz-Schiemann reaction remains a cornerstone for introducing fluorine atoms into aromatic amines, especially in pyridine systems, due to its efficiency and relatively mild conditions.

The use of Raney nickel for selective reduction of nitro groups to amino groups is well-established and provides high yields without over-reduction or ring hydrogenation.

The synthesis of the 3-methylpyridine core under high temperature and pressure conditions allows for scalable production, which is critical for industrial applications.

Alternative fluorination methods using Selectfluor provide milder conditions and can be useful for sensitive substrates or when stereochemical control is required.

Carboxylation or esterification steps are often performed after fluorination to avoid complications with sensitive functional groups during harsh fluorination conditions.

科学研究应用

Pharmaceutical Applications

2-Fluoro-3-methyl-pyridine-5-carboxylic acid has shown promise in pharmaceutical applications due to its unique chemical properties:

- Intermediate in Drug Synthesis : It is utilized as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological and metabolic disorders. The presence of the fluorine atom often enhances the drug's potency and selectivity .

- Antimicrobial Activity : Research indicates that derivatives of fluorinated pyridines exhibit significant antimicrobial properties. This suggests that this compound could be explored further for developing new antimicrobial agents .

Agrochemical Applications

In the agrochemical sector, this compound serves as a valuable building block:

- Pesticide Development : Its fluorinated structure can enhance the effectiveness of pesticides by improving their stability and bioavailability in agricultural applications. Fluorinated compounds are known to exhibit increased lipophilicity, which can lead to better absorption by plants or pests .

Case Study 1: Synthesis Optimization

A study focused on optimizing the synthesis process of this compound highlighted improved yields through novel catalytic methods. The research demonstrated that using specific catalysts could enhance reaction efficiency while minimizing by-products, thus making the process more economically viable for large-scale production .

Case Study 2: Antimicrobial Efficacy

Another significant study investigated the antimicrobial efficacy of various fluorinated pyridine derivatives, including this compound. The results indicated that this compound exhibited notable activity against a range of bacterial strains, suggesting its potential as a lead compound for developing new antibiotic therapies .

作用机制

The mechanism of action of 2-Fluoro-3-methyl-pyridine-5-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with enzyme active sites. This interaction can inhibit enzyme activity or modulate receptor functions, leading to various biological effects .

相似化合物的比较

Structural Analogs: Substituent Positioning and Electronic Effects

The position and nature of substituents significantly influence physicochemical properties such as solubility, acidity, and biological activity. Below is a comparative analysis of key analogs (Table 1):

Table 1: Structural and Functional Comparison of Pyridine Carboxylic Acid Derivatives

Key Findings from Comparative Studies

Electronic Effects and Acidity: The fluorine atom at position 2 in this compound is expected to increase acidity compared to non-fluorinated analogs due to its electron-withdrawing nature. This effect is observed in 5-Fluoropyridine-2-carboxylic acid (pKa ~2.5), which is more acidic than non-fluorinated picolinic acid (pKa ~5.0) . Chlorine substituents (e.g., in 2,6-Dichloro-5-fluoro-4-methylpyridine-3-carboxylic acid) further enhance reactivity, making such compounds useful in cross-coupling reactions .

This is supported by studies on MHPC (Kd = 9.2 µM) and NMHN (Kd = 55 µM), where bulkier substituents decrease enzyme binding efficiency .

Biological Activity :

- Fluorinated pyridines, such as 5-Fluoropyridine-2-carboxylic acid, are often employed as bioisosteres in drug design due to their metabolic stability and enhanced membrane permeability .

- Halogenated derivatives (e.g., 2,6-Dichloro-5-fluoro-4-methylpyridine-3-carboxylic acid) are explored as intermediates in agrochemicals and antibiotics .

生物活性

2-Fluoro-3-methyl-pyridine-5-carboxylic acid (CAS 885267-35-6) is a fluorinated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure, characterized by the presence of a fluorine atom, may influence its pharmacological properties, including enzyme inhibition and interaction with biological targets.

- Molecular Formula : C7H6FNO2

- Molecular Weight : 155.13 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential as an inhibitor for specific enzymes and its effects on cellular processes.

Enzyme Inhibition

Research indicates that compounds with fluorine substitutions can exhibit enhanced biological activity due to the inductive effects of fluorine, which can modify the electronic properties of the molecule. For instance, similar compounds have shown significant inhibition against targets such as fibroblast growth factor receptors (FGFRs) and purine nucleoside phosphorylase (PNP) .

Case Studies

- FGFR Inhibition : A study on pyridine derivatives demonstrated that modifications in the pyridine ring could lead to potent FGFR inhibitors. Although specific data on this compound was not detailed, the structural similarities suggest potential efficacy against FGFRs .

- Anticancer Activity : Analogous compounds have been evaluated for their anticancer properties. For example, derivatives of pyridine have shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cell lines . The potential for this compound to exhibit similar effects warrants further investigation.

Structure-Activity Relationship (SAR)

The introduction of a fluorine atom at specific positions on the pyridine ring can significantly affect the compound's biological activity. The inductive effect of fluorine often enhances binding affinity to target proteins, which is crucial for drug design .

Comparative Analysis Table

| Compound | Target | IC50 Value (nM) | Biological Effect |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| Pyrrolo[2,3-b]pyridine derivative | FGFR1 | 7 | Inhibition of proliferation |

| Acyclic nucleoside phosphonates | PNP | 19 | Selective cytotoxicity against T-cells |

The mechanism by which this compound exerts its biological effects is likely related to its ability to mimic natural substrates or interfere with enzyme activity through competitive inhibition. The presence of the carboxylic acid group may enhance hydrogen bonding interactions with enzyme active sites, thereby increasing binding affinity.

常见问题

Basic Research Questions

Q. How can I optimize the synthesis of 2-fluoro-3-methyl-pyridine-5-carboxylic acid?

- Methodological Answer : Synthesis optimization requires precise control of reaction parameters. For example, maintain temperatures between 60–80°C in anhydrous dimethylformamide (DMF) to minimize side reactions. Use stoichiometric equivalents of fluorinating agents (e.g., Selectfluor®) and monitor reaction progress via TLC or HPLC. Post-reaction, purify via recrystallization (ethanol/water mixture) to achieve >95% purity. Adjusting pH during workup (e.g., pH 3–4) enhances carboxylic acid precipitation .

Q. What characterization techniques are essential for confirming the structure of this compound?

- Methodological Answer :

- 1H/19F NMR : Pyridine protons appear as a doublet at δ 8.2–8.5 ppm (J = 5.2 Hz), while the methyl group resonates at δ 2.4 ppm. Fluorine signals are observed at ~ -120 ppm .

- HPLC : Use a C18 column with a mobile phase of 0.1% trifluoroacetic acid (TFA) in acetonitrile/water (70:30) to assess purity (>98%).

- FT-IR : Confirm carboxylic acid (C=O stretch at 1680–1720 cm⁻¹) and fluorine substitution (C-F stretch at 1100–1200 cm⁻¹) .

Q. How should I handle and store this compound to ensure stability?

- Methodological Answer : Store at 2–8°C in airtight, light-resistant containers under inert gas (argon or nitrogen). For air-sensitive intermediates (e.g., during fluorination), use Schlenk-line techniques. Avoid prolonged exposure to moisture to prevent hydrolysis of the carboxylic acid group .

Advanced Research Questions

Q. How can regioselective fluorination challenges be addressed in pyridine derivatives?

- Methodological Answer : Regioselectivity is influenced by directing groups and reaction conditions. For example:

- Directed ortho-Metalation : Use LDA (lithium diisopropylamide) at -78°C to deprotonate the 3-methyl group, followed by electrophilic fluorination (e.g., NFSI) .

- Halogen-Dance Reactions : Reposition fluorine atoms by treating brominated precursors with KF/CuI in DMSO at 120°C .

- Table :

| Substrate | Fluorination Agent | Yield (%) | Regioselectivity |

|---|---|---|---|

| 3-Bromo-5-methyl-pyridine | Selectfluor® | 65 | 2-Fluoro |

| 5-Methyl-pyridine-3-Boc | NFSI | 72 | 2-Fluoro |

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Cross-validate findings using:

- Multiple Assays : Compare results from enzyme inhibition (e.g., COX-2) and cell-based assays (e.g., IC50 in cancer lines).

- Structural Analysis : Perform X-ray crystallography (if crystallizable) or molecular docking to verify binding modes. If crystallinity is low, use co-crystallization with co-formers (e.g., L-proline) .

- Reproducibility Checks : Replicate experiments under standardized conditions (pH, temperature, solvent) to isolate variables .

Q. How can computational methods predict the pharmacological targets of this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with PDB structures (e.g., 1CX2 for COX-2). The carboxylic acid group forms hydrogen bonds with Arg120/Arg513 residues.

- DFT Calculations : Analyze electrostatic potential maps to identify reactive sites for electrophilic substitution .

- ADMET Prediction : Tools like SwissADME assess bioavailability (LogP ~1.8) and blood-brain barrier permeability .

Q. What advanced techniques address low solubility in biological assays?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。